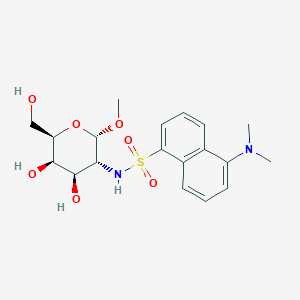

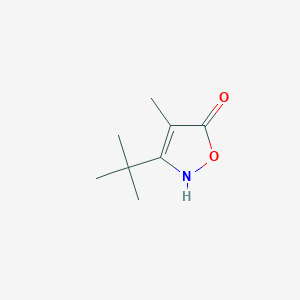

![molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0](/img/structure/B127294.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

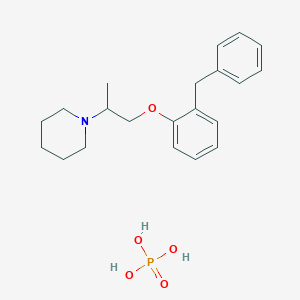

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol, also known as Bambuterol Hydrochloride Imp. D (EP), is a chemical compound with the molecular formula C14 H20 N2 O5 and a molecular weight of 296.32 . It is a neat product available for purchase online .

Synthesis Analysis

The synthesis of Bambuterol, a prodrug of terbutaline, involves the reaction of 3,5-Dihydroxyacetophenon with Dimethylcarbamoylchlorid in Pyridin to form 5-Acetyl-1,3-phenylen-bis (dimethylcarbamat). This is followed by bromination and addition of N -Benzyl- tert -butylamin to obtain 5- (N -Benzyl- N - (tert -butyl)glycyl)-1,3-phenylen-bis (dimethylcarbamat) .Molecular Structure Analysis

The molecular structure of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol contains a total of 42 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamate(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol include a molecular weight of 296.32 and a molecular formula of C14 H20 N2 O5 . Further details such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function. Its unique structure allows it to interact with specific proteins, aiding in the identification and quantification of proteomes .

Pharmacological Studies

In pharmacology, the compound is used to investigate its metabolism and transformation into active metabolites. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of related therapeutic agents .

Respiratory Medicine Development

As a derivative of Bambuterol, this compound is explored for its potential use in developing new treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Assays

Researchers employ this compound in biochemical assays to study enzyme inhibition, particularly in systems related to respiratory diseases. It helps in understanding the biochemical pathways and potential drug targets .

Molecular Biology

In molecular biology, the compound is used as a reference material for gene expression studies. It can help in elucidating the role of certain genes in disease states and their response to pharmacological agents .

Analytical Chemistry

Analytical chemists use this compound as a standard for calibrating instruments and validating analytical methods, ensuring accurate measurement of chemical substances in various samples .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it is used as a precursor or an intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Educational Purposes

In academic settings, the compound is used for educational purposes, providing a practical example for students learning about the synthesis and application of chemical compounds in medical research .

Propriétés

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPOTIPIYTUHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552837 |

Source

|

| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol | |

CAS RN |

112935-93-0 |

Source

|

| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.